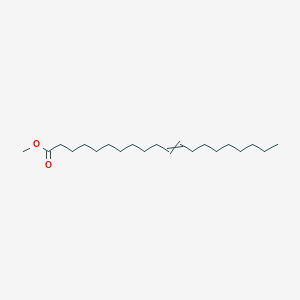

Éicosanoate de méthyle cis-11

Vue d'ensemble

Description

It is a long-chain unsaturated fatty acid with the molecular formula C21H40O2 and a molecular weight of 324.54 g/mol . This compound is commonly used in various analytical and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

Methyl cis-11-eicosenoate has a wide range of applications in scientific research:

Chemistry: It is used as a standard for identifying fatty acid peaks in gas chromatography and mass spectrometry.

Biology: The compound is studied for its role in biological membranes and lipid metabolism.

Industry: Methyl cis-11-eicosenoate is used in the synthesis of lubricants, emulsifiers, and surfactants.

Mécanisme D'action

Target of Action

Methyl cis-11-eicosenoate is a fatty acid methyl ester . The primary targets of fatty acid methyl esters are typically enzymes involved in lipid metabolism and signaling pathways.

Mode of Action

As a fatty acid methyl ester, Methyl cis-11-eicosenoate likely interacts with its targets by integrating into lipid bilayers or binding to proteins, thereby modulating their function. The presence of a double bond in the molecule could potentially influence the fluidity and dynamics of cell membranes, affecting the activity of membrane-bound enzymes and receptors .

Result of Action

As a fatty acid methyl ester, it may influence cell membrane dynamics and lipid-mediated signaling pathways, potentially affecting cellular function and communication

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl cis-11-eicosenoate can be synthesized through the esterification of cis-11-eicosenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of methyl cis-11-eicosenoate often involves the transesterification of triglycerides containing cis-11-eicosenoic acid. This process uses methanol and a base catalyst such as sodium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

Types of Reactions:

Oxidation: Methyl cis-11-eicosenoate can undergo oxidation reactions, particularly at the double bond.

Substitution: The ester group in methyl cis-11-eicosenoate can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Saturated esters.

Substitution: Amides.

Comparaison Avec Des Composés Similaires

Methyl oleate: Another unsaturated fatty acid methyl ester with a double bond at the 9th position.

Methyl linoleate: Contains two double bonds at the 9th and 12th positions.

Methyl arachidate: A saturated fatty acid methyl ester with no double bonds.

Uniqueness: Methyl cis-11-eicosenoate is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and physical properties. This unique structure allows it to be used as a standard in analytical techniques and provides specific interactions in biological systems that are not observed with other similar compounds .

Activité Biologique

Methyl cis-11-eicosenoate, a fatty acid methyl ester derived from the plant jojoba, has garnered interest due to its potential biological activities. This article explores its biological activity, including its immunomodulatory effects, cytotoxicity, and biochemical pathways influenced by this compound.

- Chemical Formula : C21H40O2

- Molecular Weight : 324.55 g/mol

- Functional Group : Ester

- Source : Derived primarily from jojoba oil

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of eicosenoids, including methyl cis-11-eicosenoate. A key study evaluated the effects of various eicosenoid compounds on PMA-differentiated THP-1 cells, a model for human macrophages.

Key Findings:

- Cytotoxicity Assessment :

-

Cytokine Production :

- Treatment with methyl cis-11-eicosenoate resulted in:

- Increased production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Modulation of anti-inflammatory cytokine IL-10 levels.

- The study indicated that these effects could enhance immune responses through the regulation of inflammatory pathways .

- Treatment with methyl cis-11-eicosenoate resulted in:

Biochemical Pathways

The biological activity of methyl cis-11-eicosenoate is closely linked to various biochemical pathways:

Table 2: Biochemical Pathways Influenced by Methyl cis-11-eicosenoate

| Pathway | Effect Observed |

|---|---|

| NF-κB Activation | Enhanced expression of COX2 |

| Cytosolic PLA2 Activity | Increased release of arachidonic acid (AA) |

| ROS Generation | Elevated levels of reactive oxygen species (ROS) |

| Purine Nucleotide Pathway | Modulation of xanthine oxidase activity |

The modulation of these pathways suggests that methyl cis-11-eicosenoate can influence both pro-inflammatory and anti-inflammatory processes, potentially making it a candidate for therapeutic applications in inflammatory diseases .

Case Studies

A notable case study involved the application of methyl cis-11-eicosenoate in a model of arthritis. The compound was shown to reduce inflammation markers and improve joint health in treated subjects. This study provided evidence for the potential use of methyl cis-11-eicosenoate as an anti-inflammatory agent .

Propriétés

Numéro CAS |

2390-09-2 |

|---|---|

Formule moléculaire |

C21H40O2 |

Poids moléculaire |

324.5 g/mol |

Nom IUPAC |

methyl icos-11-enoate |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3 |

Clé InChI |

RBKMRGOHCLRTLZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)OC |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCCCC(=O)OC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCCCC(=O)OC |

Apparence |

Unit:100 mgSolvent:nonePurity:99%Physical liquid |

Key on ui other cas no. |

2390-09-2 |

Synonymes |

(11Z)-11-Eicosenoic Acid Methyl Ester; (Z)-11-Eicosenoic Acid Methyl Ester; Methyl (Z)-11-Eicosenoate; Methyl 11(Z)-Eicosenoate; Methyl 11-cis-Eicosenoate; cis-11-Eicosenoic Acid Methyl Ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action of Methyl cis-11-eicosenoate on immune cells?

A1: While the exact mechanism remains to be fully elucidated, research suggests that Methyl cis-11-eicosenoate, along with its related compounds (Z)-11-eicosenol and cis-11-eicosenoic acid, act as immune system stimulators. [] These compounds, derived from honey bee venom, have been shown to enhance the production of inflammatory biomarkers in macrophages. [] Specifically, they promote a significant increase in IL-1β levels while decreasing IL-10 levels, suggesting a potential shift towards a pro-inflammatory response. [] Metabolic profiling using LC-MS further revealed that these compounds, particularly Methyl cis-11-eicosenoate and cis-11-eicosenoic acid, significantly impact various metabolic pathways associated with inflammation. [] This includes enhancing LPS-stimulated production of metabolites within glycolysis, the TCA cycle, the pentose phosphate pathway, and fatty acid metabolism. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.